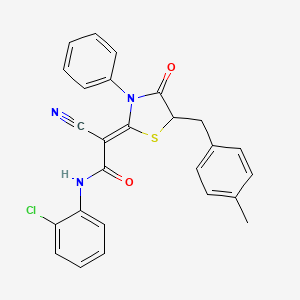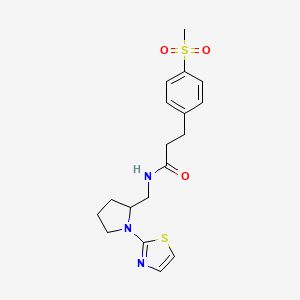![molecular formula C24H25N5 B2531581 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 900295-85-4](/img/structure/B2531581.png)
7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various pharmacological properties. Pyrazolo[1,5-a]pyrimidines have been synthesized to explore their anti-inflammatory properties and their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) that do not cause ulcerogenic activity, which is a common side effect of many NSAIDs . The structural modifications of these compounds have been shown to significantly affect their biological activity.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the introduction of functional groups and side chains to the core structure. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been performed to enhance anti-inflammatory properties . Additionally, a three-component synthesis method has been used to create 7-substituted derivatives, which involves the reaction of aminoazoles with acetoacetic ester and various aldehydes . These methods demonstrate the versatility in synthesizing derivatives of pyrazolo[1,5-a]pyrimidine, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial in determining their affinity and selectivity towards different biological targets. For example, structural investigations at the 5-position of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives have been conducted to target human adenosine receptors, with the nature of the substituents playing a significant role in the compounds' pharmacological profile . The molecular structure of these compounds is designed to interact with specific receptors, influencing their potency and selectivity.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the core structure. These compounds can undergo various chemical reactions, such as the diazotization reaction used in the synthesis of pyrazolo[4,3-d]-v-triazine derivatives . The ability to undergo different chemical reactions allows for the creation of a diverse range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are determined by their molecular structure. These properties are essential for the compounds' biological activity, pharmacokinetics, and pharmacodynamics. For instance, the introduction of a 4-ethylpiperazin-1-yl group at the 7-position could potentially affect the solubility, stability, and ability to cross biological membranes, thereby influencing the compound's efficacy and safety profile. Although the specific physical and chemical properties of this compound are not detailed in the provided papers, such properties are generally crucial for the development of therapeutic agents .
Scientific Research Applications
Multitargeted Receptor Tyrosine Kinase Inhibitors
Research on pyrazolo[1,5-a]pyrimidine derivatives has identified potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These compounds, exemplified by a series developed through structural modifications, show significant inhibition of kinase insert domain-containing receptor tyrosine kinase (KDR) both enzymatically and in cellular assays, demonstrating potential in cancer therapy due to their favorable pharmacokinetic profiles and efficacy in models of disease (Frey et al., 2008)(Frey et al., 2008).
Antibacterial Activities
Derivatives of pyrazolo[1,5-c]pyrimidine have been synthesized and tested for antibacterial activity. These compounds exhibit slight to moderate activity against various microorganisms, including Bacillus subtilis and Escherichia coli, highlighting their potential in the development of new antibacterial agents (Atta et al., 2011)(Atta et al., 2011).
Synthetic Methods and Characterization
Advancements in synthetic methodologies for pyrazolo[1,5-a]pyrimidines offer new routes for creating these compounds, which are valuable for further biological applications. For instance, direct synthetic methods have facilitated the production of 6,7-diphenylpyrazolo[1,5-a]pyrimidines derivatives, expanding the toolkit for synthesizing novel compounds with potential therapeutic uses (Zhang et al., 2011)(Zhang et al., 2011).
Novel Anticancer and Anti-inflammatory Agents
Research has also focused on the anti-inflammatory and anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, some synthesized compounds have shown high activity and a better therapeutic index than reference drugs, with certain modifications leading to compounds devoid of ulcerogenic activity, suggesting their utility in safer therapeutic interventions (Auzzi et al., 1983)(Auzzi et al., 1983).
Hepatitis C Virus Inhibition
A novel derivative of 7-aminopyrazolo[1,5-a]pyrimidine has been characterized as a potent inhibitor of the hepatitis C virus, showcasing the application of these compounds in viral inhibition. This particular study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in the treatment of viral infections (Hwang et al., 2012)(Hwang et al., 2012).
properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-2-27-13-15-28(16-14-27)23-17-22(20-11-7-4-8-12-20)26-24-21(18-25-29(23)24)19-9-5-3-6-10-19/h3-12,17-18H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPVNANIEUIESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)
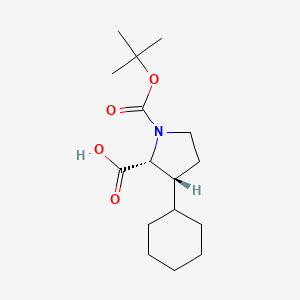
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
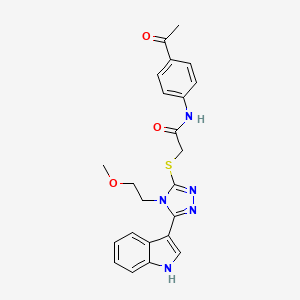
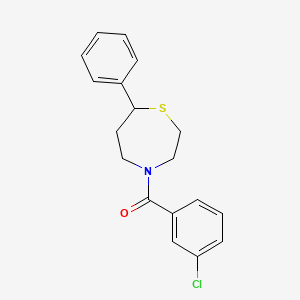
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)

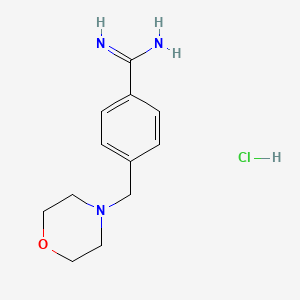
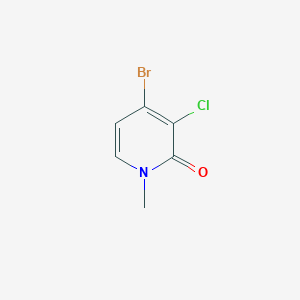

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)
